tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

Catalog No.
S689336
CAS No.
111081-10-8
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

CAS Number

111081-10-8

Product Name

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

IUPAC Name

tert-butyl N-(1,3-benzodioxol-4-yl)carbamate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

DMJXLFFMPQLTHE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2

Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs):

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (also known as BOC-protected hydroxymethyl phenol) finds use as a key intermediate in the synthesis of various APIs, particularly those belonging to the antiviral and anticancer drug classes. Its role lies in protecting the phenolic hydroxyl group (-OH) during various chemical reactions involved in the synthesis process. The tert-butyl group (represented by "tert-Butyl" in the name) acts as a protecting group, preventing unwanted side reactions involving the hydroxyl group while allowing the desired chemical modifications to take place on other parts of the molecule. Once the desired modifications are complete, the tert-butyl group can be selectively removed under specific conditions, revealing the free hydroxyl group essential for the final API structure.

Here are some examples of APIs where tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate serves as a crucial intermediate:

  • Oseltamivir: An antiviral medication used to treat and prevent influenza A and B infections. [Source: Oseltamivir (Tamiflu) Monograph, ]
  • Letermovir: An antiviral medication used to prevent cytomegalovirus (CMV) infection following hematopoietic stem cell transplantation (HSCT) in adult and pediatric patients. [Source: Letermovir (Prevymis) Monograph, ]

Reagent in Organic Synthesis:

Beyond its role as a protecting group precursor, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can also be directly employed as a reagent in specific organic synthesis reactions. Its unique combination of functional groups (aromatic ring, protected hydroxyl, and carbamate) allows it to participate in various chemical transformations, such as:

  • Alkylation reactions: The aromatic ring can act as a nucleophile in alkylation reactions, forming new carbon-carbon bonds with suitable alkylating agents. [Source: Alkylation Reactions, ]
  • Acylation reactions: The carbamate group can undergo acylation reactions, introducing a new acyl group (RCO-) onto the molecule. [Source: Acylation Reactions, ]

Tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and a fused benzo[d][1,3]dioxole ring system. The presence of the dioxole ring, which consists of a five-membered ring with two oxygen atoms, contributes to the compound's chemical properties and reactivity. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.

Due to its functional groups:

  • Deprotection Reactions: The tert-butyl group can be removed under specific conditions, revealing a free hydroxyl group that is crucial for further modifications.
  • Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Coupling Reactions: It can be involved in coupling reactions with other electrophiles to form more complex structures .

The compound exhibits significant biological activity, particularly in medicinal chemistry. It serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) that target viral infections and cancerous cells. Its unique structure allows it to interact effectively with biological targets, leading to potential therapeutic effects. Research has indicated that derivatives of this compound can exhibit antiviral and anticancer properties, making it a valuable candidate for drug development .

The synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate typically involves several key steps:

  • Formation of the Dioxole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Carbamate: This is often done by reacting an amine with a carbonyl compound in the presence of an activating agent.
  • Final Assembly: The tert-butyl group is introduced during the final steps to protect the hydroxyl group and enhance stability during subsequent reactions.

Tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate finds applications primarily in:

  • Pharmaceuticals: As an intermediate in the synthesis of antiviral and anticancer drugs.
  • Organic Synthesis: It acts as a reagent in various organic transformations due to its unique functional groups.
  • Chemical Research: Used in studies focusing on drug development and synthetic methodologies .

Research on interaction studies involving tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate has shown its potential to interact with various biological targets. These interactions are crucial for understanding its mechanism of action within biological systems. Studies have focused on how this compound affects cellular pathways related to viral replication and cancer cell proliferation. The outcomes suggest that derivatives may enhance therapeutic efficacy while minimizing side effects .

Several compounds share structural similarities with tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzyl benzo[d][1,3]dioxol-4-ylcarbamate1137558-08-7Contains a benzyl group instead of tert-butyl
Tert-butyl 2,3-methylenedioxyphenylcarbamate111081-10-8Similar protective functionalities
Benzoyl benzo[d][1,3]dioxol-4-ylcarbamate111081-10-XDifferent acyl group providing distinct reactivity

Uniqueness

Tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate stands out due to its specific combination of the dioxole ring system and carbamate functionality. This unique structure not only enhances its stability but also increases its utility as an intermediate in drug synthesis compared to similar compounds that may lack such structural complexity or protective capabilities .

XLogP3

2.3

Wikipedia

Tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate

Dates

Modify: 2023-08-15

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